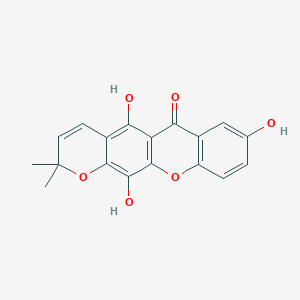
Atroviridin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atroviridin belongs to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. Atroviridin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, atroviridin is primarily located in the membrane (predicted from logP). Outside of the human body, atroviridin can be found in fruits. This makes atroviridin a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Synthesis of Atroviridin
- Total Synthesis Methodologies : Research has led to the successful total synthesis of atroviridin through various methodologies. Suzuki et al. (2011) developed a linear route involving the N-heterocyclic carbene-catalyzed aroylation of fluorobenzene derivatives, leading to a viable pathway to xanthone natural products, which include atroviridin (Suzuki et al., 2011). Tisdale et al. (2003) presented a total synthesis of atroviridin based on biosynthetic principles, constructing the tetracyclic xanthone structure of atroviridin via a series of chemical reactions (Tisdale et al., 2003).
Antimicrobial and Antifungal Activities
- Antibiotic Properties : Atroviridin has demonstrated significant antimicrobial activity. Oh et al. (2002) identified peptaibols including atroviridins A-C from Trichoderma atroviride, exhibiting antimicrobial activity against Gram-positive bacteria and phytopathogenic fungi, as well as cytotoxicity to human cancer cell lines (Oh et al., 2002).
Structural Elucidation and Characterization
- Peptide Structure Analysis : The structural elucidation of atroviridins A, B, and C, revealing their composition and potential for antibiotic action, was conducted by Oh et al. (2000). The amino acid sequences of these peptaibols were determined using mass spectrometry and NMR experiments, highlighting their unique structure composed of 20 residues with a high ratio of α-aminoisobutyric acid (Oh et al., 2000).
Other Relevant Studies
- Fungal Production and Regulation : Komoń-Zelazowska et al. (2007) investigated the production of atroviridin by Hypocrea atroviridis, finding it to be associated with conidiation and positively regulated by blue light and the G protein GNA3 (Komoń-Zelazowska et al., 2007).
- Cytotoxicity and Bioactive Properties : Novel metabolites from Trichoderma atroviride, including atroviridins, were studied by Saravanakumar et al. (2019) for their antibacterial and anticancer properties, suggesting potential therapeutic applications (Saravanakumar et al., 2019).
Propriétés
Nom du produit |
Atroviridin |
|---|---|
Formule moléculaire |
C18H14O6 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
5,8,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C18H14O6/c1-18(2)6-5-9-13(20)12-14(21)10-7-8(19)3-4-11(10)23-17(12)15(22)16(9)24-18/h3-7,19-20,22H,1-2H3 |
Clé InChI |
LPOCFPIHJNBUIN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(C3=C(C(=C2O1)O)OC4=C(C3=O)C=C(C=C4)O)O)C |
melting_point |
257-259°C |
Description physique |
Solid |
Synonymes |
atroviridin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,8S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1252060.png)

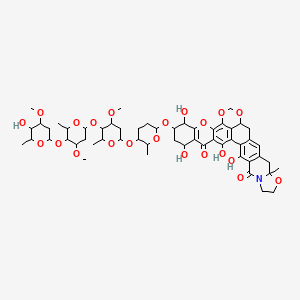
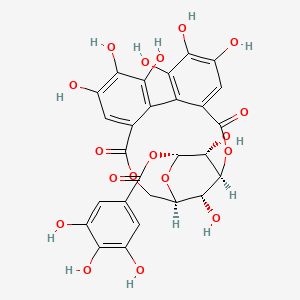
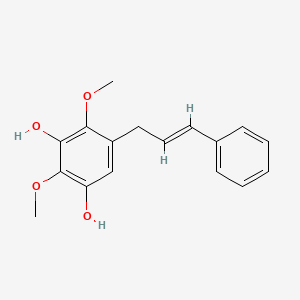
![1-(3-{[5-Carbamoyl-6-(3,4-difluoro-phenyl)-4-ethyl-2-oxo-3,6-dihydro-2H-pyrimidine-1-carbonyl]-amino}-propyl)-4-phenyl-piperidine-4-carboxylic acid methyl ester](/img/structure/B1252067.png)
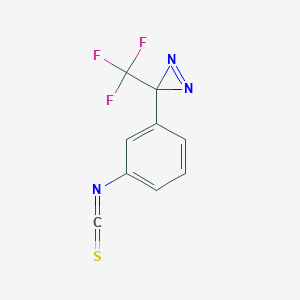
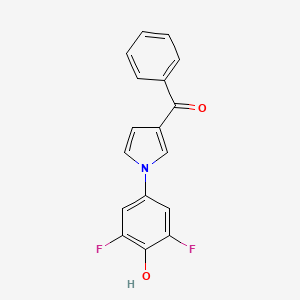

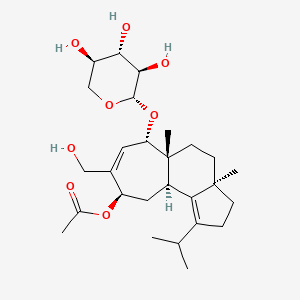
![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1252075.png)

![Bicyclo[4.1.0]hepta-2,4-diene](/img/structure/B1252079.png)
